3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride
Overview
Description
3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The hydrochloride salt form enhances its stability and solubility, making it more suitable for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the following steps:
Formation of the Oxirane Ring: The initial step involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved by reacting an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions.
Cyclopropanation: The next step is the formation of the cyclopropane ring. This can be done using a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert the oxirane to a cyclopropane.
Amination: The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under basic conditions.
Formation of Hydrochloride Salt: The amine product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Addition: The compound can undergo addition reactions with electrophiles, such as hydrogen halides, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Addition: Hydrogen halides (HCl, HBr)
Major Products Formed
Oxidation: Ketones, oxides
Reduction: Alcohols, amines
Substitution: Halogenated derivatives
Addition: Halogenated compounds
Scientific Research Applications
3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: It can participate in biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Similar bicyclic structure but with a nitrogen atom instead of an oxygen atom.
3-Thiabicyclo[3.1.0]hexane: Contains a sulfur atom in place of the oxygen atom.
3-Oxabicyclo[3.1.0]hexan-2-amine: Similar structure with the amine group at a different position.
Uniqueness
3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its oxirane ring fused to a cyclopropane ring provides a rigid and strained structure, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-6-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c6-5-3-1-7-2-4(3)5;/h3-5H,1-2,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFIYVURKHIYFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CO1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726595 | |
Record name | 3-Oxabicyclo[3.1.0]hexan-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693248-55-4 | |
Record name | 3-Oxabicyclo[3.1.0]hexan-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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